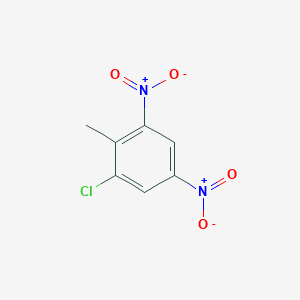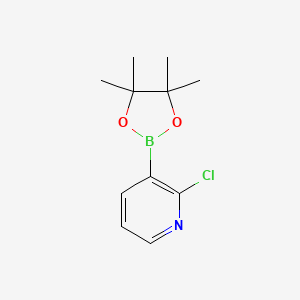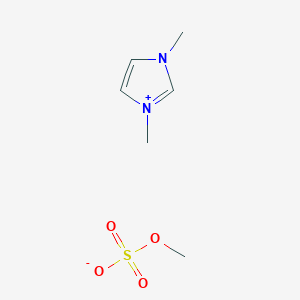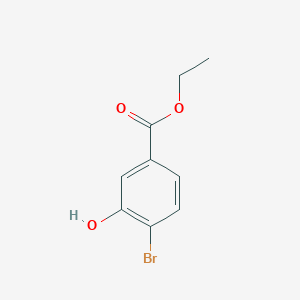
1-Chlor-2-methyl-3,5-dinitrobenzol
Übersicht
Beschreibung
1-Chloro-2-methyl-3,5-dinitrobenzene (CMDNB) is an aromatic chemical compound that is commonly used as an intermediate in organic synthesis. It is also used in the manufacture of pharmaceuticals, fragrances, dyes and other products. CMDNB is a colorless, crystalline solid with a molecular weight of 207.55 g/mol and a melting point of 122-123°C. It is soluble in water, alcohols, and most organic solvents.
Wissenschaftliche Forschungsanwendungen
Synthese organischer Verbindungen
1-Chlor-2-methyl-3,5-dinitrobenzol: wird bei der Synthese verschiedener organischer Verbindungen verwendet. Seine Reaktivität aufgrund der Nitrogruppen macht es zu einem wertvollen Zwischenprodukt bei der Herstellung komplexerer Moleküle. So kann es beispielsweise weiteren Nitrierungs- oder Reduktionsreaktionen unterzogen werden, um eine Reihe von Derivaten zu erhalten, die in der Pharmazie und Agrochemie nützlich sind .
Analytische Chemie
In der analytischen Chemie dient diese Verbindung als Reagenz zum Nachweis und zur Bestimmung von Pyridinverbindungen. Seine spezifische Reaktivität mit Pyridinen ermöglicht die qualitative oder quantitative Analyse dieser Verbindungen in Mischungen .
Biochemische Forschung
Diese Verbindung wurde in der biochemischen Forschung verwendet, um die Depletion von intrazellulärem Erythrozyten-Glutathion (GSH) zu bewerten. Diese Anwendung ist entscheidend für das Verständnis von oxidativem Stress und seinen Auswirkungen auf rote Blutkörperchen .
Enzyminhibitionstudien
This compound: wirkt als irreversibler Inhibitor der humanen Thioredoxinreduktase. Diese Anwendung ist bedeutend für die Untersuchung der Rolle des Enzyms und potenzieller therapeutischer Ziele für Krankheiten, bei denen Thioredoxinreduktase eine Rolle spielt .
Materialwissenschaften
In der Materialwissenschaft können Derivate dieser Verbindung bei der Synthese von Farbstoffen und Pigmenten verwendet werden. Die Nitrogruppen können in verschiedene funktionelle Gruppen umgewandelt werden, die den Molekülen Farbeigenschaften verleihen, wodurch sie für die Verwendung in Farbstoffen geeignet sind .
Chemieunterricht
Diese Verbindung wird auch im Chemieunterricht verwendet, um verschiedene chemische Reaktionen und Umwandlungen zu demonstrieren. Sie bietet ein praktisches Beispiel für elektrophile aromatische Substitutionsreaktionen und die Prinzipien der organischen Synthese.
Wirkmechanismus
Target of Action
The primary target of 1-Chloro-2-methyl-3,5-dinitrobenzene is the aromatic ring of the compound . The compound undergoes a nucleophilic aromatic substitution reaction, where one of the substituents in the aromatic ring is replaced by a nucleophile .
Mode of Action
1-Chloro-2-methyl-3,5-dinitrobenzene interacts with its targets through a process known as nucleophilic aromatic substitution . This process involves the attack of a nucleophile on one of the aromatic-ring carbons, forming a negatively charged intermediate known as a Meisenheimer complex . This complex is formed by the attack of a nucleophile upon one of the aromatic-ring carbons during the course of a nucleophilic aromatic substitution reaction .
Biochemical Pathways
The biochemical pathway affected by 1-Chloro-2-methyl-3,5-dinitrobenzene involves the displacement of the chloride ion from the compound by a nucleophile . This displacement occurs readily in ethanol solution at room temperature . The activating influence of the two nitro groups in the compound enhances the reactivity, making the displacement possible .
Pharmacokinetics
The compound’s reactivity and solubility in ethanol suggest that it may be readily absorbed and distributed in the body . The impact of these properties on the compound’s bioavailability would require further investigation.
Result of Action
The result of the action of 1-Chloro-2-methyl-3,5-dinitrobenzene is the formation of a new compound through the displacement of the chloride ion . This displacement results in a change in the molecular structure of the compound, which could potentially lead to different cellular effects .
Action Environment
The action of 1-Chloro-2-methyl-3,5-dinitrobenzene is influenced by environmental factors such as the presence of a nucleophile and the temperature of the reaction environment . For instance, the displacement of the chloride ion occurs readily in ethanol solution at room temperature . Therefore, the compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Eigenschaften
IUPAC Name |
1-chloro-2-methyl-3,5-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClN2O4/c1-4-6(8)2-5(9(11)12)3-7(4)10(13)14/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UECPDWARCDGMQV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00541004 | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
96-90-2 | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=96-90-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Chloro-2-methyl-3,5-dinitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00541004 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Benzyl-2,3,4,5-tetrahydro-1H-1,5-methanobenzo[d]azepine](/img/structure/B1590110.png)




